molecular formula C8H14N2O3 B576069 (1-Acetyl-3-piperidinyl)carbamic acid CAS No. 183591-09-5

(1-Acetyl-3-piperidinyl)carbamic acid

Cat. No.: B576069
CAS No.: 183591-09-5
M. Wt: 186.211
InChI Key: SNJZAKMYXNKOSH-UHFFFAOYSA-N
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Description

(1-Acetyl-3-piperidinyl)carbamic acid is a chemical compound of interest in medicinal chemistry and drug discovery due to its carbamate functional group attached to a piperidine scaffold . The carbamate group is a well-known pharmacophore noted for its proteolytic stability and ability to serve as a key structural motif in numerous biologically active compounds and FDA-approved drugs . The piperidine ring is one of the most significant synthetic building blocks in pharmaceuticals, found in over twenty classes of therapeutic agents . This combination makes the compound a valuable intermediate for researchers exploring novel enzyme inhibitors and multi-target directed ligands . Carbamate derivatives are extensively investigated for their ability to inhibit enzymes such as cholinesterases and monoamine oxidases, which are relevant in the study of neurodegenerative conditions . Furthermore, the piperidine moiety is a common feature in drugs targeting the central nervous system, and its derivatives show a broad spectrum of pharmacological activities . As a research chemical, this compound provides a versatile starting point for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

183591-09-5

Molecular Formula

C8H14N2O3

Molecular Weight

186.211

IUPAC Name

(1-acetylpiperidin-3-yl)carbamic acid

InChI

InChI=1S/C8H14N2O3/c1-6(11)10-4-2-3-7(5-10)9-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)

InChI Key

SNJZAKMYXNKOSH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC(C1)NC(=O)O

Synonyms

Carbamic acid, (1-acetyl-3-piperidinyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Histone Deacetylase Inhibition

One of the most significant applications of (1-Acetyl-3-piperidinyl)carbamic acid is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to various therapeutic effects, particularly in cancer treatment.

  • Mechanism of Action : The compound acts by binding to the active site of HDAC enzymes, preventing the deacetylation process. This results in increased acetylation of histones and non-histone proteins, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells .
  • Therapeutic Potential : Research indicates that compounds similar to this compound can be effective against various cancers, including breast cancer and leukemia. The inhibition of HDAC activity can also be beneficial in treating neurodegenerative diseases like Alzheimer’s disease due to its role in regulating gene expression related to neuroprotection .

Chemical Synthesis Applications

2. Glycoconjugation of Amines

Recent studies have highlighted the potential of this compound in the stereoselective N-glycoconjugation of amines. This reaction is vital for developing glycosylated drugs, which can enhance the pharmacokinetic properties of therapeutic agents.

  • Synthesis Protocol : The compound can be used in a one-pot reaction involving amines, carbon dioxide, and glycosylating agents under mild conditions. This method has shown to yield high stereoselectivity and efficiency .
  • Case Studies : In experiments involving amine-containing drugs such as sitagliptin and crizotinib, N-glycoconjugation with this compound resulted in compounds with promising bioactivity. For instance, glucose-conjugates of crizotinib exhibited comparable antitumor activity to the parent drug, demonstrating the potential for improved therapeutic efficacy through glycosylation .

Summary Table of Applications

Application Area Description Example Compounds
Histone Deacetylase InhibitionInhibits HDAC activity leading to increased gene expression linked to cancer treatmentCompounds similar to this compound
GlycoconjugationFacilitates the stereoselective glycosylation of amines for drug developmentSitagliptin, Crizotinib

Comparison with Similar Compounds

Key Differences :

  • Substituent Complexity : The acetyl and carbamic acid groups in the target compound contrast with simpler carboxylic acids (e.g., 3-piperidinecarboxylic acid) or bulky substituents (e.g., imidazopyridine in CAS 1029107-31-0) .
  • Hydrogen Bonding Potential: The carbamic acid group (–NHCOOH) offers dual hydrogen bond donor/acceptor sites, unlike tert-Boc-protected analogs .

Preparation Methods

Step 1: Synthesis of 3-Piperidinylcarbamic Acid

The precursor 3-piperidinylcarbamic acid can be synthesized via:

  • Reaction of 3-aminopiperidine with carbon dioxide under high-pressure conditions, forming the carbamic acid directly.

  • Hydrolysis of 3-piperidinylcarbamate esters , such as those derived from reactions with chloroformates (e.g., ethyl chloroformate).

Example Protocol :

  • Dissolve 3-aminopiperidine (1 equiv) in dry tetrahydrofuran (THF).

  • Add ethyl chloroformate (1.1 equiv) dropwise at 0°C, stirring for 2 hours.

  • Hydrolyze the intermediate carbamate ester with aqueous NaOH (2M), followed by acidification with HCl to precipitate the carbamic acid.

Step 2: N-Acetylation of 3-Piperidinylcarbamic Acid

Acetylation of the piperidine nitrogen is achieved using acetylating agents like acetic anhydride or acetyl chloride.

Optimization Insights :

  • Solvent Choice : Acetic acid or dichloromethane minimizes side reactions.

  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acetylation under mild conditions.

Example Protocol :

  • Suspend 3-piperidinylcarbamic acid (1 equiv) in acetic anhydride (3 equiv).

  • Add DMAP (0.1 equiv) and stir at 25°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Yield : ~65–75% (theoretical), with purity >90% by HPLC.

Step 1: Synthesis of 1-Acetyl-3-piperidinylamine

Starting from 3-piperidinylamine:

  • Protect the amine with an acetyl group using acetic anhydride in refluxing toluene.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Step 2: Carbamic Acid Formation

React 1-acetyl-3-piperidinylamine with:

  • Phosgene gas (COCl2COCl_2) in anhydrous dichloromethane, followed by hydrolysis.

  • Chlorocarbonylation with triphosgene, yielding the carbamoyl chloride intermediate, which is hydrolyzed to the acid.

Critical Parameters :

  • Temperature Control : Maintain <0°C during phosgene addition to prevent decomposition.

  • Work-Up : Rapid neutralization with aqueous NaHCO₃ minimizes decarboxylation.

Comparative Analysis of Methodologies

ParameterRoute 1Route 2
Starting Material 3-Piperidinylcarbamic acid3-Piperidinylamine
Key Reagents Acetic anhydride, DMAPPhosgene, triphosgene
Yield Moderate (65–75%)Low–Moderate (50–70%)
Purity High (>90%)Variable (requires chromatography)
Decarboxylation Risk High during acetylationModerate during hydrolysis

Trade-offs :

  • Route 1 risks decarboxylation during the acetylation step but offers higher purity.

  • Route 2 avoids intermediate instability but involves hazardous reagents like phosgene.

Industrial-Scale Considerations

Cost Efficiency

  • Acetic Anhydride vs. Phosgene : Acetic anhydride is cheaper and safer, favoring Route 1 for large-scale production.

  • Solvent Recovery : Ethyl acetate and THF can be recycled via distillation, reducing costs.

Environmental Impact

  • Route 2 generates toxic HCl gas and requires stringent containment measures.

  • Route 1 produces benign byproducts (e.g., acetic acid), aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1-Acetyl-3-piperidinyl)carbamic acid with high purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and coupling reactions. For example:

  • Step 1 : Acetylation of the piperidine nitrogen under anhydrous conditions to prevent hydrolysis .
  • Step 2 : Carbamate formation via reaction with chloroformate derivatives, optimized at pH 8–9 and 0–5°C to minimize side reactions .
  • Step 3 : Purification using reverse-phase HPLC with acetonitrile/water gradients to isolate >95% pure product .
    • Critical Parameters : Solvent polarity (e.g., dichloromethane vs. THF), reaction time (monitored via TLC), and stoichiometric control of reagents to avoid over-acylation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify acetyl and carbamate moieties (e.g., acetyl methyl protons at δ 2.1–2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C8H14N2O3\text{C}_8\text{H}_{14}\text{N}_2\text{O}_3: 186.1004 Da) .
  • HPLC Purity Analysis : Retention time consistency against a certified reference standard .

Q. What stability profiles should be characterized for this compound under experimental conditions?

  • Stability Studies :

  • Thermal Stability : Assess degradation via accelerated stability testing at 40°C/75% RH over 4 weeks .
  • pH Sensitivity : Hydrolysis kinetics in buffers (pH 2–10) monitored by UV-Vis or LC-MS, with carbamate cleavage likely under alkaline conditions .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photo-degradation .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets such as cholinesterases or proteases?

  • Mechanistic Approach :

  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure KdK_d values .
  • Enzyme Inhibition : Determine IC50IC_{50} via colorimetric assays (e.g., Ellman’s method for acetylcholinesterase) .
  • Structural Insights : Co-crystallization with target enzymes or molecular docking (e.g., AutoDock Vina) to identify key hydrogen bonds with catalytic residues .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Workflow :

  • Substituent Variation : Modify the acetyl group (e.g., replace with benzoyl or trifluoroacetyl) and assess potency shifts .
  • Stereochemical Impact : Synthesize enantiomers and compare activity (e.g., RR vs. SS configurations at the piperidine 3-position) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors and hydrophobic regions .

Q. How can computational modeling predict the interaction mechanisms between this compound and target enzymes?

  • Computational Protocol :

  • Molecular Docking : Glide or GOLD to simulate binding poses in enzyme active sites (e.g., acetylcholinesterase) .
  • Molecular Dynamics (MD) : NAMD or GROMACS for 100-ns simulations to evaluate complex stability and ligand residence time .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions of specific residues .

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